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Compound of Interest

Compound Name: 2-Bromothiazole-5-carboxylic acid

Cat. No.: B126591 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
The bromothiazole moiety, a five-membered heterocyclic ring containing sulfur, nitrogen, and a

bromine atom, has emerged as a "privileged scaffold" in medicinal chemistry and drug

discovery. Its unique electronic properties and ability to participate in various non-covalent

interactions have led to its incorporation into a diverse array of biologically active molecules.

This technical guide provides a comprehensive overview of the biological significance of the

bromothiazole core, detailing its prevalence in natural products and its multifaceted roles in the

development of novel therapeutic agents. The content herein is curated to serve as a valuable

resource for researchers, scientists, and professionals engaged in the field of drug

development.

Occurrence in Natural Products
The bromothiazole scaffold is a recurring structural motif in a variety of natural products,

particularly those isolated from marine organisms. Sponges, in particular, are a rich source of

these compounds, where they are thought to play a role in chemical defense mechanisms. The

presence of the bromine atom often enhances the biological activity of these natural products.
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The synthetic versatility of the bromothiazole ring has allowed for the creation of a vast library

of derivatives with a broad spectrum of pharmacological activities. These activities are often

attributed to the ability of the bromothiazole core to act as a bioisostere for other functional

groups and to engage in hydrogen bonding, halogen bonding, and other key interactions with

biological targets.

Anticancer Activity
A significant body of research has focused on the development of bromothiazole-containing

compounds as anticancer agents. These molecules have demonstrated potent cytotoxic effects

against a wide range of cancer cell lines, operating through diverse mechanisms of action

including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling

pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Bromothiazole Derivatives

Compound ID Cancer Cell Line IC50 (µM) Reference

B-4
MCF-7 (Breast

Cancer)
6.70 ± 1.02

B-4 A549 (Lung Cancer) 20.49 ± 2.7

BTT-5 A549 (Lung Cancer) 9.51 ± 3.35

4b (bromide

substitution)

MCF-7 (Breast

Cancer)
31.5 ± 1.91 [1]

4b (bromide

substitution)
HepG2 (Liver Cancer) 51.7 ± 3.13 [1]

5,6-

dibromobenzotriazole
CK2α (Kinase) 0.56 [2]

4,5,6,7-

tetrabromobenzotriazo

le

CK2α (Kinase) 0.27 [2]
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The bromothiazole moiety is a key pharmacophore in a number of potent antimicrobial agents.

Derivatives incorporating this scaffold have shown significant activity against a variety of Gram-

positive and Gram-negative bacteria, as well as fungal pathogens. Their mechanisms of action

often involve the inhibition of essential microbial enzymes.

Table 2: Antimicrobial Activity of Selected Bromothiazole and Thiazole Derivatives

Compound ID Microbial Strain MIC (µg/mL) Reference

8f Bacillus subtilis Moderate Activity [3]

8f Candida albicans Slight Activity [3]

12 (4-hydroxyphenyl

at 2-position)
S. aureus 125-150 [4]

12 (4-hydroxyphenyl

at 2-position)
E. coli 125-150 [4]

12 (4-hydroxyphenyl

at 2-position)
A. niger 125-150 [4]

13 (benzo[d]thiazole

derivative)
Various bacteria 50-75 [4]

14 (benzo[d]thiazole

derivative)
Various bacteria 50-75 [4]

67 C. albicans 168 [5]

68 C. albicans 172 [5]

Anti-inflammatory Activity
Bromothiazole derivatives have also demonstrated significant anti-inflammatory properties.

Their mechanism of action in this context often involves the inhibition of key inflammatory

mediators and signaling pathways, such as cyclooxygenase-2 (COX-2) and the nuclear factor-

kappa B (NF-κB) pathway.

Table 3: Anti-inflammatory Activity of Selected Thiazole and Benzothiazole Derivatives

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7011796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7011796/
https://www.mdpi.com/2673-4591/59/1/178
https://www.mdpi.com/2673-4591/59/1/178
https://www.mdpi.com/2673-4591/59/1/178
https://www.mdpi.com/2673-4591/59/1/178
https://www.mdpi.com/2673-4591/59/1/178
http://www.diva-portal.org/smash/get/diva2:1863453/FULLTEXT01.pdf
http://www.diva-portal.org/smash/get/diva2:1863453/FULLTEXT01.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ID Assay Activity/Inhibition Reference

17c
Carrageenan-induced

rat paw edema
72% inhibition at 1h [3]

17i
Carrageenan-induced

rat paw edema
64% inhibition at 1h [3]

4e COX-2 Inhibition
IC50 = 13.51 ± 0.48

µM
[6]

9d COX-2 Inhibition
IC50 = 10.03 ± 0.27

µM
[6]

9h COX-2 Inhibition
IC50 = 2.422 ± 0.10

µM
[6]

9i COX-2 Inhibition IC50 = 3.34 ± 0.05 µM [6]

Kinase Inhibition
The thiazole ring, often halogenated, is a prominent feature in many kinase inhibitors. These

compounds can target a variety of kinases that are implicated in diseases such as cancer and

inflammatory disorders. The bromine atom can contribute to the binding affinity and selectivity

of these inhibitors.

Table 4: Kinase Inhibitory Activity of Selected Thiazole Derivatives
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Compound ID Target Kinase IC50 (nM) Reference

102 JNK3 3 [7]

103 JNK 18 [7]

104 JNK3 12 [7]

104 LRRK2 99 [7]

105 JNK1 6 [7]

105 JNK2 17 [7]

20 PI3Kα 9-290 [8]

21 PI3Kα 9-290 [8]

Signaling Pathways Modulated by Bromothiazole
Derivatives
Bromothiazole-containing compounds have been shown to modulate key signaling pathways

that are dysregulated in various diseases. Understanding these interactions is crucial for the

rational design of targeted therapies.

NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory

responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many chronic

inflammatory diseases and cancers. Some bromothiazole derivatives have been shown to

inhibit this pathway, thereby reducing the expression of pro-inflammatory and pro-survival

genes.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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